3-[2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid
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Overview
Description
3-[2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the fluorophenyl group enhances its pharmacological properties, making it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid typically involves a multi-step process. One common method is the condensation of 2-aminopyridine with 4-fluorobenzaldehyde to form the intermediate imidazo[1,2-a]pyridine. This intermediate is then subjected to further reactions to introduce the prop-2-enoic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to the modulation of biological processes. This can result in various pharmacological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Another class of compounds with similar biological activities.
Imidazo[1,2-b]pyridazine: Known for its diverse pharmacological properties.
Indole derivatives: These compounds also exhibit a wide range of biological activities.
Uniqueness
3-[2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid is unique due to the presence of the fluorophenyl group, which enhances its pharmacological properties. This makes it a valuable compound for various scientific research applications, particularly in medicinal chemistry .
Properties
Molecular Formula |
C16H11FN2O2 |
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Molecular Weight |
282.27 g/mol |
IUPAC Name |
3-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C16H11FN2O2/c17-12-6-4-11(5-7-12)16-13(8-9-15(20)21)19-10-2-1-3-14(19)18-16/h1-10H,(H,20,21) |
InChI Key |
WUDBJLAEGOIPPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)C=CC(=O)O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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